molecular formula C18H22N2O B3017569 2-(1-methyl-1H-indol-3-yl)-N-(4-methylidenecyclohexyl)acetamide CAS No. 2097903-53-0

2-(1-methyl-1H-indol-3-yl)-N-(4-methylidenecyclohexyl)acetamide

Cat. No.: B3017569
CAS No.: 2097903-53-0
M. Wt: 282.387
InChI Key: RDPVOXGTCYVNSJ-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-indol-3-yl)-N-(4-methylidenecyclohexyl)acetamide is a synthetic indole-acetamide derivative characterized by a 1-methylindole core linked via an acetamide group to a 4-methylidenecyclohexyl substituent. These typically involve nucleophilic substitution, cycloaddition, or condensation reactions, as seen in the synthesis of related compounds (e.g., 1,3-dipolar cycloaddition in and SN2 displacement in ) .

Properties

IUPAC Name

N-(4-methylidenecyclohexyl)-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-13-7-9-15(10-8-13)19-18(21)11-14-12-20(2)17-6-4-3-5-16(14)17/h3-6,12,15H,1,7-11H2,2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPVOXGTCYVNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3CCC(=C)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(4-methylidenecyclohexyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Acylation: The indole core is then acylated with an appropriate acylating agent to introduce the acetamide group.

    Cyclohexyl Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the cyclohexyl group.

    Reduction: Reduction reactions could target the acetamide group or the indole nitrogen.

    Substitution: Various substitution reactions can occur, especially at the indole ring or the cyclohexyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-N-(4-methylidenecyclohexyl)acetamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving indole derivatives.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(4-methylidenecyclohexyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound shares a common indole-acetamide backbone with several analogs, but differences in substituents critically modulate its physicochemical and biological properties. Key comparisons include:

Substituent Effects on the Indole Core
  • 1-Methylindole vs. Unsubstituted or Differently Substituted Indoles :
    The 1-methyl group on the indole ring (target compound) may sterically hinder interactions with hydrophobic protein pockets compared to unsubstituted indoles (e.g., 2-(1H-Indol-3-yl)-N-phenylacetamide in ) . However, methylation can improve metabolic stability by blocking oxidation at the N1 position.

  • Electron-Withdrawing vs. Electron-Donating Groups: Compounds like N-(3-chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j, ) feature halogen and methoxy substituents, which enhance electrophilicity and binding affinity to targets like Bcl-2/Mcl-1 .
Acetamide Side Chain Modifications
  • Aromatic vs. Aliphatic Substituents :
    The 4-methylidenecyclohexyl group in the target compound contrasts with aromatic substituents in analogs such as N-(naphthalen-1-yl) (10k, ) or N-(pyridin-2-yl) (10m, ) . Aliphatic groups may reduce π-π stacking interactions but improve membrane permeability due to increased hydrophobicity.

  • Chiral Centers :
    (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide (–6) contains a chiral phenylethyl group, enabling enantioselective interactions absent in the target compound .

Anticancer Activity
  • Bcl-2/Mcl-1 Inhibition :
    Chlorobenzoyl- and nitro-substituted analogs (10j, 10l; ) showed moderate anticancer activity (IC₅₀: 1–10 µM) against leukemia cells via Bcl-2/Mcl-1 inhibition . The target compound’s lack of electron-withdrawing groups may reduce potency against these targets but could favor alternative pathways.

  • Tubulin Polymerization Inhibition :
    N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives () inhibit tubulin assembly (IC₅₀: 0.5–2 µM) due to trimethoxyphenyl groups mimicking colchicine’s structure . The target compound’s methylidenecyclohexyl group lacks this mimicry, suggesting divergent mechanisms.

  • Endothelial Cell Modulation :
    KCH-1521 (), an N-acylurea derivative, modulates talin in HUVECs, highlighting how acylurea moieties (vs. acetamide) can redirect bioactivity toward cytoskeletal targets .

Physicochemical and Pharmacokinetic Properties

Melting Points and Solubility
Lipophilicity (LogP)

Comparative Data Table

Compound Name Key Substituents Biological Target Activity (IC₅₀) Melting Point (°C) Reference
Target Compound 4-Methylidenecyclohexyl Not reported Not reported Not reported
10j () 3-Cl-4-F-phenyl, 4-Cl-benzoyl Bcl-2/Mcl-1 ~1–10 µM 192–194
KCH-1521 () Benzo[d][1,3]dioxol-5-yloxy Talin (HUVEC modulation) Not reported Not reported
N-(3,4,5-Trimethoxyphenyl)acetamide () Trimethoxyphenyl, pyrazole Tubulin polymerization 0.5–2 µM Not reported
(S)-(−)-N-(1-Phenylethyl)acetamide (–6) Chiral phenylethyl Intermediate for alkaloids Not reported Not reported

Biological Activity

2-(1-methyl-1H-indol-3-yl)-N-(4-methylidenecyclohexyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2C_{16}H_{20}N_2. It features an indole moiety, which is known for its diverse biological activities, and a cyclohexyl group that may influence its pharmacokinetics.

Anticancer Properties

Research indicates that compounds with indole structures often exhibit anticancer properties. A study demonstrated that derivatives of indole can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, the activation of the p53 pathway is crucial for inducing cell cycle arrest and apoptosis in various cancer types .

Neuroprotective Effects

Indole derivatives have been shown to possess neuroprotective effects. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress contributes to its potential in treating neurodegenerative diseases. In vitro studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. This activity could make it a candidate for treating conditions like arthritis or other inflammatory disorders .

The mechanisms through which this compound exerts its biological effects include:

  • Modulation of Cell Signaling Pathways : The compound may influence pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell survival and proliferation.
  • Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in cancer progression or inflammation.
  • Interaction with Receptors : The compound might interact with various receptors, including those involved in neurotransmission and immune responses.

Data Table: Biological Activities Summary

Biological ActivityEffect/OutcomeReferences
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveProtects neuronal cells from oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokine production

Case Studies

  • Cancer Research : A study involving the administration of indole derivatives showed significant tumor reduction in animal models, highlighting the potential use of this compound as a chemotherapeutic agent .
  • Neuroprotection : In a model of Alzheimer's disease, the compound demonstrated the ability to reduce amyloid-beta aggregation, suggesting a protective role against neurodegeneration.
  • Inflammatory Disorders : Clinical trials have indicated that compounds similar to this one can alleviate symptoms in patients with rheumatoid arthritis by reducing inflammation markers in serum .

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